Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate

CNS drug discovery Blood-brain barrier permeability Lipophilicity optimization

Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate (CAS 2034283-65-1) is a synthetic small molecule (C₂₀H₂₅N₃O₅, MW 387.43 g/mol) combining an N-phenyl-substituted 2,4-imidazolidinedione (hydantoin) core, a piperidine linker, and an ethyl oxobutanoate ester side chain. The compound belongs to the dioxo-imidazolidine structural class claimed in SOAT-1 (Sterol O-Acyltransferase-1) inhibitor patents and shares pharmacophoric features with imidazolidinedione derivatives that exhibit affinity for serotonin 5-HT₁A and 5-HT₂A receptors.

Molecular Formula C20H25N3O5
Molecular Weight 387.436
CAS No. 2034283-65-1
Cat. No. B2735039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate
CAS2034283-65-1
Molecular FormulaC20H25N3O5
Molecular Weight387.436
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3
InChIInChI=1S/C20H25N3O5/c1-2-28-19(26)9-8-17(24)21-12-10-15(11-13-21)22-14-18(25)23(20(22)27)16-6-4-3-5-7-16/h3-7,15H,2,8-14H2,1H3
InChIKeyCBAGSMANDQPZSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate (CAS 2034283-65-1): Core Scaffold for CNS and Lipid Metabolism Research


Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate (CAS 2034283-65-1) is a synthetic small molecule (C₂₀H₂₅N₃O₅, MW 387.43 g/mol) combining an N-phenyl-substituted 2,4-imidazolidinedione (hydantoin) core, a piperidine linker, and an ethyl oxobutanoate ester side chain [1]. The compound belongs to the dioxo-imidazolidine structural class claimed in SOAT-1 (Sterol O-Acyltransferase-1) inhibitor patents [2] and shares pharmacophoric features with imidazolidinedione derivatives that exhibit affinity for serotonin 5-HT₁A and 5-HT₂A receptors [3]. Computed physicochemical properties include XLogP3 = 1.1 and a topological polar surface area (TPSA) of 87.2 Ų, placing it within favorable drug-like chemical space for CNS penetration [1].

Why Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate Cannot Be Replaced by Generic Imidazolidinedione Analogs


Generic substitution within the dioxo-imidazolidine class is inadvisable due to the pronounced sensitivity of both receptor binding profiles and ADME properties to the N3 substituent on the imidazolidinedione ring. The target compound's N3-phenyl group confers a measured XLogP3 of 1.1, which is 0.5 log units higher than the closely related N3-trifluoroethyl analog (CAS 2097924-49-5, XLogP3 = 0.6), despite identical TPSA values of 87.2 Ų [1][2]. Published computational docking studies on substituted 2,4-imidazolidinediones demonstrate that the hydrophobic character of the N3 aryl moiety directly modulates binding affinity at 5-HT₁A and 5-HT₂A receptors [3]. Furthermore, the ethyl ester side chain is structurally distinct from methyl or tert-butyl ester analogs, affecting both metabolic stability and prodrug activation kinetics. Below, we present the specific quantitative evidence differentiating this compound from its closest structural comparators. IMPORTANT CAVEAT: High-strength differential evidence (direct head-to-head biological assays) is currently limited for this research-chemical-grade compound; the evidence below relies on computed physicochemical comparisons, patent-based class membership, and cross-class pharmacological inference from structurally related imidazolidinediones.

Comparator-Based Quantitative Differentiation of Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate


Enhanced Lipophilicity vs. N3-Trifluoroethyl Analog Drives CNS Penetration Potential

The target compound's N3-phenyl substitution yields a computed XLogP3 value of 1.1, representing a 0.5 log unit increase in lipophilicity compared to the N3-trifluoroethyl analog (CAS 2097924-49-5, XLogP3 = 0.6). Both compounds share an identical TPSA of 87.2 Ų, meaning the lipophilicity difference is achieved without altering hydrogen bonding capacity. This is significant because CNS drug design guidelines establish an optimal logP range of 1–5 for passive blood-brain barrier penetration; the target compound falls within this range while the trifluoroethyl analog borders on suboptimal lipophilicity for CNS access. The ΔlogP of +0.5 corresponds to an approximately 3.2-fold increase in octanol-water partition coefficient, which directly impacts membrane permeability and volume of distribution [1][2].

CNS drug discovery Blood-brain barrier permeability Lipophilicity optimization

Structural Coverage Under SOAT-1 Inhibitor Patents: Differentiated Target Space vs. Non-Phenyl Imidazolidinediones

The target compound falls within the general formula (I) of dioxo-imidazolidine derivatives claimed as SOAT-1 (Sterol O-Acyltransferase-1, also known as ACAT-1) inhibitors in US Patent 8445523 and related family members (US8420681, WO2010097468). The patent explicitly claims N-aryl-substituted dioxo-imidazolidines connected via a piperidine linker to various carbonyl-containing side chains, a structural description that encompasses the target compound's N3-phenyl-imidazolidinedione-piperidine-oxobutanoate scaffold. SOAT-1 catalyzes the formation of cholesterol esters from free cholesterol and fatty acyl-CoA; its inhibition is therapeutically relevant for dermatological conditions (sebum reduction, acne), atherosclerosis, and potentially Alzheimer's disease. The N3-phenyl group is a critical pharmacophoric element absent in non-aryl imidazolidinediones (e.g., N-alkyl or N-H derivatives), which are not covered by this patent class and lack documented SOAT-1 engagement. Prior art SOAT-1 inhibitors such as avasimibe (CI-1011) operate through a different chemotype (sulfamate-based), making the dioxo-imidazolidine class a structurally distinct entry point for medicinal chemistry exploration [1].

Lipid metabolism Sebum regulation Atherosclerosis research

5-HT₁A/5-HT₂A Receptor Pharmacophore Compatibility: Differentiated from Saturated Imidazolidine Scaffolds Lacking the Dioxo Moiety

Molecular docking studies on substituted 2,4-imidazolidinediones demonstrate that the hydrophobic characteristics of the N3 aryl substituent directly influence binding affinity at human 5-HT₁A and 5-HT₂A receptors. The GLIDE docking approach, validated against in vivo affinity data, established that the aryl moiety occupies a hydrophobic pocket within the receptor binding site, with aryl ring substitution patterns modulating docking scores and predicted affinity. The target compound's N3-phenyl group, combined with the dioxo-imidazolidine core (hydrogen bond acceptors at positions 2 and 4) and the piperidine tertiary amine (potential ionic interaction site), recapitulates the key pharmacophoric elements identified in these computational models. This differentiates the compound from saturated imidazolidine analogs (lacking the 2,4-dioxo groups) and from N3-alkyl-substituted imidazolidinediones that lack the aryl-hydrophobic pocket interaction. The 5-HT₁A/2A receptor system is validated in antipsychotic drug pharmacology (e.g., risperidone, aripiprazole), positioning the scaffold for neuropsychiatric lead discovery [1].

Serotonin receptor pharmacology CNS polypharmacology Antipsychotic drug discovery

Optimal Research and Procurement Application Scenarios for Ethyl 4-(4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)-4-oxobutanoate


CNS Polypharmacology Lead Discovery Leveraging Dual 5-HT Receptor and SOAT-1 Potential

Research groups pursuing multi-target-directed ligands for complex neuropsychiatric disorders can use this compound as a starting scaffold. The N3-phenyl-imidazolidinedione core is computationally predicted to engage 5-HT₁A/5-HT₂A receptors (Evidence Item 3), while the dioxo-imidazolidine backbone is covered by SOAT-1 inhibitor patents (Evidence Item 2). The XLogP3 of 1.1 supports CNS penetration (Evidence Item 1). Medicinal chemistry teams can perform N3-substituent SAR exploration and piperidine-ester side chain derivatization to optimize dual-target potency and selectivity profiles [1][2].

Lipid Metabolism and Dermatological Research Requiring a Structurally Distinct SOAT-1 Inhibitor Chemotype

Investigators studying cholesterol esterification, sebum production, or foam cell formation in atherosclerosis can employ this compound as a non-sulfamate SOAT-1 inhibitor scaffold. Unlike clinically investigated SOAT-1 inhibitors such as avasimibe (sulfamate class), the dioxo-imidazolidine chemotype may exhibit differentiated binding kinetics, isoform selectivity (SOAT-1 vs. SOAT-2), or tissue distribution. The ethyl ester side chain provides a handle for prodrug optimization or fluorescent probe conjugation for target engagement studies [2].

Comparative Pharmacokinetic Profiling Against the N3-Trifluoroethyl Analog in Rodent Models

Contract research organizations and academic DMPK laboratories can conduct head-to-head pharmacokinetic comparisons between this compound (XLogP3 = 1.1) and its trifluoroethyl analog (CAS 2097924-49-5, XLogP3 = 0.6) to experimentally validate the predicted differences in brain-to-plasma ratio, volume of distribution, and metabolic stability. Such studies would provide experimentally rigorous differentiation data and inform selection between these two commercially available analogs for specific in vivo CNS or peripheral target engagement studies [1].

Structure-Activity Relationship (SAR) Expansion at the N3 Position of Imidazolidinedione-Based Receptor Ligands

The compound serves as the N3-phenyl reference point in an SAR matrix exploring N3-substituent effects (phenyl vs. trifluoroethyl vs. cyclopropyl vs. substituted aryl) on 5-HT receptor binding, SOAT-1 inhibition, and ADME properties. Procurement of this compound alongside the N3-trifluoroethyl analog (CAS 2097924-49-5) and the N3-(2-methoxyethyl) analog (CAS available) enables systematic mapping of N3 pharmacophore requirements, a critical exercise for hit-to-lead optimization in both CNS and metabolic disease programs [1][2].

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